1-Boc-3-(3-fluoro-phenylamino)-piperidine
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Overview
Description
1-Boc-3-(3-fluoro-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a 3-fluoro-phenylamino substituent
Preparation Methods
The synthesis of 1-Boc-3-(3-fluoro-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Fluoro-Phenylamino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-fluoro-phenylamino group. This can be achieved through nucleophilic aromatic substitution reactions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-Boc-3-(3-fluoro-phenylamino)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids (e.g., hydrochloric acid) for hydrolysis.
Scientific Research Applications
1-Boc-3-(3-fluoro-phenylamino)-piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of fluorinated phenyl groups on biological activity.
Chemical Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-fluoro-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-fluoro-phenylamino group can influence the compound’s binding affinity and selectivity for these targets. The Boc protecting group can be removed in vivo, releasing the active amine that exerts the desired biological effect.
Comparison with Similar Compounds
1-Boc-3-(3-fluoro-phenylamino)-piperidine can be compared with other similar compounds, such as:
1-Boc-3-(phenylamino)-piperidine: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
1-Boc-3-(4-fluoro-phenylamino)-piperidine: The fluorine atom is positioned differently on the phenyl ring, potentially altering its properties.
1-Boc-3-(3-chloro-phenylamino)-piperidine: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its analogs.
Properties
CAS No. |
887584-77-2 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 |
InChI Key |
WTTNFFBBCOZNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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